molecular formula C7H4BrFO2 B146189 3-Bromo-2-fluorobenzoic acid CAS No. 161957-56-8

3-Bromo-2-fluorobenzoic acid

Cat. No. B146189
CAS RN: 161957-56-8
M. Wt: 219.01 g/mol
InChI Key: UVKURTLVTLRSSM-UHFFFAOYSA-N
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Description

The compound 3-Bromo-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has been synthesized with a high degree of purity and in a yield suitable for industrial-scale production. The synthesis process involves bromination, hydrolysis, diazotization, and deamination starting from 2-amino-6-fluorobenzonitrile .

Synthesis Analysis

The optimized synthesis of 3-Bromo-2-fluorobenzoic acid is reported to have an overall yield of 38% and a purity of 99.202% as determined by HPLC. The bromination step is critical and is optimized with a molar ratio of 1:1.05 between 2-amino-6-fluorobenzonitrile and N-bromosuccinimide (NBS), with the reaction temperature maintained at 5°C. The subsequent hydrolysis step requires a molar ratio of 1:1.5 between the brominated intermediate and sodium hydroxide, conducted under reflux for 8 hours. This method is highlighted for its low cost and mild reaction conditions, making it suitable for large-scale production .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-Bromo-2-fluorobenzoic acid is not detailed in the provided papers, related compounds exhibit interesting structural characteristics. For instance, solvatomorphism is observed in 3-Fluorobenzoylaminophenyl 3-fluorobenzoate, which crystallizes in dimorphic forms. The structure is influenced by a balance of strong N-H···O hydrogen bonds and weaker C-H···O, C-H···F, and π···π stacking interactions . Although not directly related to 3-Bromo-2-fluorobenzoic acid, these findings suggest that halogenated aromatic compounds can exhibit complex intermolecular interactions that affect their crystalline forms.

Chemical Reactions Analysis

The papers provided discuss various chemical reactions involving halogenated benzoic acids. For example, 2-Bromobenzoic acids are used as building blocks in the synthesis of spiro compounds through free radical Michael additions . Additionally, 2-bromobenzonitriles are used in a two-step synthesis of substituted 3-aminoindazoles, showcasing the versatility of brominated aromatic compounds in constructing heterocycles . Although these reactions do not directly involve 3-Bromo-2-fluorobenzoic acid, they demonstrate the reactivity of similar brominated compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-fluorobenzoic acid are not explicitly discussed in the provided papers. However, the synthesis paper implies that the compound is stable enough to be characterized by mass spectrometry and NMR, indicating a degree of robustness in its molecular structure. The presence of both bromine and fluorine atoms likely influences the compound's reactivity, boiling point, melting point, and solubility, as seen in other halogenated aromatic compounds.

Scientific Research Applications

Synthesis Methods

  • 3-Bromo-2-fluorobenzoic acid has been synthesized from 2-amino-6-fluorobenzonitrile through a process involving bromination, hydrolysis, diazotization, and deamination. This method offers low cost and mild reaction conditions, suitable for industrial-scale production (Zhou Peng-peng, 2013).

Chemical Reactions

Biodegradation Studies

  • The biodegradation of fluorobenzoic acids, including the 3-fluoro isomer, has been investigated, revealing unique metabolic pathways and toxic intermediates. These studies contribute to understanding environmental degradation processes of such compounds (F. Boersma, W. C. Mcroberts, S. Cobb, C. Murphy, 2004).

Applications in Drug Research

Environmental Chemistry

  • Research has been conducted to understand the thermodynamic properties of halobenzoic acids, including 3-Bromo-2-fluorobenzoic acid. These studies are critical for predicting the behavior of these compounds in various environmental contexts (R. Chirico, A. Kazakov, A. Bazyleva, et al., 2017).

Microbial Degradation

  • Strains of bacteria have been isolated that are capable of degrading halobenzoates, including variants of 3-Bromo-2-fluorobenzoic acid, under denitrifying conditions. This research is pivotal in understanding bioremediation processes (B. Song, N. Palleroni, M. Häggblom, 2000).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-fluorobenzoic acid is the BRAF kinase . BRAF is a gene that mediates cell growth and is activated by mutations caused by cancer .

Mode of Action

3-Bromo-2-fluorobenzoic acid is used as a reagent to synthesize Dabrafenib , an inhibitor of BRAF kinase . By inhibiting the BRAF kinase, it can effectively treat BRAF V600-mutation positive carcinoma .

Biochemical Pathways

It is known that the compound plays a role in themitogen-activated protein kinase (MAPK) pathway , which is involved in cell division and growth. By inhibiting BRAF kinase, it can disrupt this pathway and prevent the growth of cancer cells .

Pharmacokinetics

Like many other benzoic acid derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 3-Bromo-2-fluorobenzoic acid is the inhibition of the BRAF kinase . This leads to a decrease in cell growth and proliferation, particularly in cells with the BRAF V600 mutation . This makes it a potential treatment for certain types of cancer .

Action Environment

The action of 3-Bromo-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry, and room temperature environment to maintain its stability . Furthermore, the compound’s efficacy can be affected by the patient’s overall health status, the presence of other medications, and genetic factors .

Safety and Hazards

3-Bromo-2-fluorobenzoic acid is classified as an irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

3-Bromo-2-fluorobenzoic acid has potential applications in the treatment of allergic inflammatory diseases such as allergic rhinitis . It is used as a reagent to prepare Alkynlphenoxyacetic acid receptor agonists, which could be used for this purpose .

properties

IUPAC Name

3-bromo-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKURTLVTLRSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371267
Record name 3-Bromo-2-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluorobenzoic acid

CAS RN

161957-56-8
Record name 3-Bromo-2-fluorobenzoic acid
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Record name 3-Bromo-2-fluorobenzoic acid
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Record name 3-Bromo-2-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2,2,6,6-tetramethylpiperidine (31.1 g, 0.22 mol) in THF (200 mL) was added dropwise a solution of butyl lithium (0.22 mol) in hexane (146.7 mL) at −10° C. The mixture was stirred for 1.5 h at −10° C. and the fluoroarene (1-bromo-2-fluorobenzene) in THF (100 mL) was consecutively added to the solution at −75° C. The mixture was stirred for 2 h at −75° C., before being poured on excess of CO2 gas. Then the reaction mixture was warmed to room temperature and stirred over night. After evaporation of the solvent, the residue was dissolved in water (150 mL), washed with diethyl ether (2×50 mL), acidified (to pH 1) and the solid was filtered off and dried under vacuum to give 24.3 g of the title compound as a white solid (yield: 55%).
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
0.22 mol
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reactant
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Quantity
200 mL
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Quantity
146.7 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
100 mL
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solvent
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Quantity
0 (± 1) mol
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Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-2-fluorobenzene (6.0 g, 34.3 mmol) in dry tetrahydrofuran (50 ml) under nitrogen, at −78° C. was added lithium diisopropylamide (2.5 M in hexane, 18.8 ml, 37.7 mmol). The mixture was stirred for 50 minutes and then poured onto crushed solid carbon dioxide. The reaction mixture was brought to ambient temperature and aqueous sodium carbonate (10%, 50 ml) was added. The aqueous phase was washed with diethyl ether (2×100 ml), and then made acidic by addition of aqueous hydrochloric acid. The acidified aqueous phase was extracted with ethyl acetate (2×50 ml) and the combined organic phases was dried (MgSO4) and evaporated to dryness to give the title compound (4.24 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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50 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for producing 3-Bromo-2-fluorobenzoic acid as described in the research paper?

A1: The research paper [] details a four-step synthesis of 3-Bromo-2-fluorobenzoic acid starting from 2-amino-6-fluorobenzonitrile. The steps include:

    Q2: How was the synthesized 3-Bromo-2-fluorobenzoic acid characterized in the study?

    A2: The synthesized 3-Bromo-2-fluorobenzoic acid was characterized using two methods []:

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